molecular formula C27H37N5OS B8194940 DHAC-thiourea

DHAC-thiourea

Cat. No.: B8194940
M. Wt: 479.7 g/mol
InChI Key: NFEJIKCPWWZIFG-WKPPYEDVSA-N
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Description

DHAC-thiourea is a derivative of thiourea, an organosulfur compound with the chemical formula SC(NH₂)₂. Thiourea is structurally similar to urea, with the oxygen atom replaced by a sulfur atom. This compound is known for its versatility in various chemical reactions and its significant applications in organic synthesis, pharmaceuticals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DHAC-thiourea typically involves the reaction of an appropriate acyl chloride with thiourea. For instance, the reaction of 4-methoxybenzoyl chloride with thiourea in the presence of a base like potassium thiocyanate can yield this compound. The reaction conditions often include solvents such as acetone and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

DHAC-thiourea undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce amines. Substitution reactions can result in various substituted thiourea derivatives .

Scientific Research Applications

DHAC-thiourea has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of DHAC-thiourea involves its ability to form strong hydrogen bonds and coordinate with metal ions. This property makes it an effective ligand in coordination chemistry and a potent inhibitor of various enzymes. The molecular targets and pathways involved include interactions with metal ions and inhibition of enzyme activity through coordination with active site residues .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

DHAC-thiourea is unique due to its specific acyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound in both synthetic chemistry and pharmaceutical research .

Properties

IUPAC Name

1-[(1R,2R)-2-aminocyclohexyl]-3-[(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H37N5OS/c1-3-17-16-32-13-11-18(17)14-25(32)26(31-27(34)30-24-7-5-4-6-22(24)28)20-10-12-29-23-9-8-19(33-2)15-21(20)23/h3,8-10,12,15,17-18,22,24-26H,1,4-7,11,13-14,16,28H2,2H3,(H2,30,31,34)/t17?,18?,22-,24-,25?,26?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFEJIKCPWWZIFG-WKPPYEDVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)NC(=S)NC5CCCCC5N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)NC(=S)N[C@@H]5CCCC[C@H]5N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H37N5OS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.7 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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